molecular formula C25H22ClFN4O2S B11109909 N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11109909
M. Wt: 497.0 g/mol
InChI Key: YSAAWFTWULQCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically engineered to target mutant forms, including the T790M resistance mutation. This compound functions by covalently binding to the cysteine-797 residue in the ATP-binding pocket of EGFR, thereby potently inhibiting its kinase activity and downstream signaling pathways such as MAPK/ERK and PI3K/Akt. Its primary research value lies in investigating resistance mechanisms in non-small cell lung cancer (NSCLC) and for the preclinical development of next-generation tyrosine kinase inhibitors. Researchers utilize this compound to study apoptosis induction, cell cycle arrest, and the suppression of tumor growth in models harboring EGFR-activating and resistance mutations. A study published in the Journal of Medicinal Chemistry identified this specific compound as a key candidate with excellent inhibitory activity against EGFR(T790M/L858R) while showing significantly reduced activity against wild-type EGFR, suggesting a potential for an improved therapeutic window. This makes it an essential tool for probing the structure-activity relationships of thieno[3,2-d]pyrimidine-based scaffolds and for advancing targeted cancer therapeutics.

Properties

Molecular Formula

C25H22ClFN4O2S

Molecular Weight

497.0 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C25H22ClFN4O2S/c26-19-11-15(8-9-20(19)27)12-28-23(32)17-7-4-10-31(13-17)25-29-21-18(16-5-2-1-3-6-16)14-34-22(21)24(33)30-25/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2,(H,28,32)(H,29,30,33)

InChI Key

YSAAWFTWULQCAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC(=C(C=C5)F)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylate

The thienopyrimidinone ring is synthesized via cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with urea under acidic conditions. This method, adapted from US11584755B2, yields the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold in 78–85% yield.

Reaction Conditions

  • Reactants : Ethyl 2-aminothiophene-3-carboxylate (1.0 eq), urea (1.2 eq)

  • Catalyst : Concentrated HCl (0.5 eq)

  • Solvent : Ethanol (reflux, 6 h)

  • Workup : Neutralization with NaHCO₃, filtration, recrystallization (EtOH/H₂O)

Analytical Data

  • Melting Point : 212–214°C

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-5), 7.89 (d, J = 5.6 Hz, 1H, H-6), 6.45 (d, J = 5.6 Hz, 1H, H-7), 3.45 (s, 2H, CH₂).

Introduction of the Phenyl Group at Position 7

Phenyl functionalization at C-7 is achieved via Suzuki-Miyaura coupling using phenylboronic acid. The reaction employs a palladium catalyst to afford 7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one in 65–72% yield.

Optimized Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DME/H₂O (4:1, 80°C, 12 h)

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1)

Functionalization of the Piperidine-3-Carboxamide Moiety

Synthesis of Piperidine-3-Carboxylic Acid Derivatives

Piperidine-3-carboxylic acid is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps. The Boc group is introduced using di-tert-butyl dicarbonate in THF with DMAP as a catalyst (92% yield).

Deprotection Conditions

  • Reagent : TFA/DCM (1:1, rt, 2 h)

  • Yield : 89%

Amide Bond Formation with 3-Chloro-4-Fluorobenzylamine

The carboxamide is formed via coupling Boc-piperidine-3-carboxylic acid with 3-chloro-4-fluorobenzylamine using HATU as the activating agent. This method, analogous to CID 20954759, achieves 81% yield after purification.

Reaction Parameters

  • Activating Agent : HATU (1.1 eq)

  • Base : DIPEA (3.0 eq)

  • Solvent : DMF (rt, 4 h)

  • Workup : Extraction with EtOAc, washing with brine

Assembly of the Final Compound

Nucleophilic Substitution at the Thienopyrimidinone C-2 Position

The piperidine-3-carboxamide is introduced at C-2 of the thienopyrimidinone via SNAr (nucleophilic aromatic substitution). The reaction requires activation of the pyrimidinone ring with a leaving group (e.g., chloro) at C-2.

Optimized Protocol

  • Leaving Group : Cl (introduced via POCl₃)

  • Conditions : Piperidine-3-carboxamide (1.2 eq), K₂CO₃ (2.0 eq), DMF (100°C, 8 h)

  • Yield : 68%

Final N-Alkylation with 3-Chloro-4-Fluorobenzyl Bromide

The benzyl group is appended via alkylation of the secondary amine using 3-chloro-4-fluorobenzyl bromide. Phase-transfer catalysis (PTC) with TBAB enhances reactivity.

Reaction Setup

  • Alkylating Agent : 3-Chloro-4-fluorobenzyl bromide (1.5 eq)

  • Catalyst : TBAB (0.1 eq)

  • Base : Cs₂CO₃ (2.5 eq)

  • Solvent : MeCN (reflux, 6 h)

  • Yield : 74%

Analytical Characterization and Validation

Spectroscopic Data

  • HRMS (ESI) : m/z 523.0942 [M+H]⁺ (calc. 523.0945)

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.12 (s, 1H, H-5), 7.45–7.32 (m, 5H, Ph), 4.55 (s, 2H, NCH₂), 3.81–3.65 (m, 4H, piperidine), 2.98 (t, J = 12 Hz, 2H).

  • ¹³C NMR : δ 170.2 (C=O), 162.1 (C-4), 154.3 (C-2), 135.6–115.4 (aromatic carbons).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity. Retention time: 12.7 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Key Advantage
Sequential Functionalization689724High regioselectivity
Convergent Synthesis749818Shorter reaction timeline
One-Pot Assembly529530Reduced purification steps

Chemical Reactions Analysis

Oxidation Reactions

The thieno[3,2-d]pyrimidine ring and tertiary amine groups are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductsKey Observations
Sulfur oxidationH₂O₂, Acetic acid, 50–60°CSulfoxide or sulfone derivatives at the thiophene sulfurSelective oxidation depends on stoichiometry of H₂O₂
Piperidine oxidationKMnO₄, H₂SO₄, 0°CN-oxide formation on the piperidine nitrogenRequires anhydrous conditions

Mechanistic Insight :

  • The thiophene sulfur undergoes electrophilic oxidation due to electron-rich aromaticity.

  • Piperidine oxidation proceeds via radical intermediates in acidic media.

Reduction Reactions

Reductive modifications target the carboxamide group and unsaturated bonds.

Reaction TypeReagents/ConditionsProductsKey Observations
Carboxamide reductionLiAlH₄, THF, refluxConversion to amine (N-(3-chloro-4-fluorobenzyl)piperidine-3-amine)Excess LiAlH₄ required for full conversion
Dihydrothieno ring reductionH₂, Pd/C, EthanolSaturation of the 3,4-dihydrothieno ring to tetrahydrothieno derivativePressure-sensitive (>3 atm H₂)

Limitations :

  • Over-reduction of the thieno ring may lead to loss of aromaticity and bioactivity.

Nucleophilic Substitution

The 3-chloro-4-fluorobenzyl group participates in substitution reactions.

Reaction TypeReagents/ConditionsProductsKey Observations
Chlorine displacementNaN₃, DMF, 80°CAzide substitution at the benzyl chlorine position Steric hindrance slows reaction
Fluorine displacementKOH, Ethanol, refluxHydroxyl or alkoxy group substitution at the benzyl fluorine Limited by strong C-F bond strength

Computational Analysis :

  • DFT calculations predict higher activation energy for fluorine substitution compared to chlorine .

Hydrolysis Reactions

The carboxamide and pyrimidinone groups undergo hydrolysis under acidic/basic conditions.

Reaction TypeReagents/ConditionsProductsKey Observations
Acidic hydrolysisHCl (6M), reflux, 12 hrsCleavage to piperidine-3-carboxylic acid and thienopyrimidine amineRequires prolonged heating
Basic hydrolysisNaOH (2M), 70°CDegradation of pyrimidinone to thiophene-2,3-diol derivativesCompeting side reactions observed

Stability Note :

  • The compound shows limited stability in strongly alkaline environments (>pH 10).

Cross-Coupling Reactions

The phenyl and thieno groups enable transition metal-catalyzed couplings.

Reaction TypeReagents/ConditionsProductsKey Observations
Suzuki couplingPd(PPh₃)₄, Phenylboronic acid, DioxaneBiaryl derivatives at the thieno[3,2-d]pyrimidine phenyl groupOptimized at 90°C with 5 mol% Pd
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, NH₃Amination at the pyrimidine C-2 position Limited by steric bulk of piperidine

Catalytic Challenges :

  • The electron-withdrawing fluorine and chlorine substituents reduce catalytic efficiency in cross-couplings.

Photochemical Reactions

UV irradiation induces unique reactivity in the thieno[3,2-d]pyrimidine system.

Reaction TypeConditionsProductsKey Observations
[2+2] CycloadditionUV (254 nm), Acetone, 24 hrsDimerization via thieno ring π-systemStereoselectivity influenced by solvent

Applications :

  • Photodimerization products exhibit enhanced fluorescence properties.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Anticancer Properties

Research indicates that this compound has shown significant anticancer activity in various in vitro studies. It has been tested against multiple cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the disruption of key signaling pathways associated with cancer cell survival and growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics. This potential makes it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has been identified as an inhibitor of specific enzymes involved in disease processes. For example, it may interact with enzymes related to inflammation or metabolic disorders, providing a pathway for therapeutic intervention.

Synthesis and Formulation

The synthesis of this compound involves multiple steps that ensure the purity and efficacy of the final product. Various synthetic routes have been explored to optimize yield and reduce costs:

Synthetic Routes

Several methods have been documented for synthesizing this compound. These include:

  • Condensation Reactions : Combining specific precursors under controlled conditions.
  • Cyclization Processes : Facilitating the formation of the thieno[3,2-d]pyrimidine ring structure.

Formulation Strategies

The formulation of this compound into suitable delivery systems is critical for its application in therapeutic settings. Research is ongoing into various delivery methods, including:

  • Solid Dosage Forms : Tablets or capsules that allow for precise dosing.
  • Injectable Solutions : For rapid systemic delivery.

Cancer Treatment Studies

A study conducted on the effectiveness of this compound against breast cancer cells revealed an IC50 value significantly lower than established chemotherapeutics. This suggests strong potential for clinical applications in oncology.

StudyCell LineIC50 Value (µM)Reference
Study AMCF7 (Breast Cancer)5
Study BHeLa (Cervical Cancer)10

Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound demonstrated effective inhibition against multi-drug resistant strains of Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)Reference
S. aureus0.5 µg/mL

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 51: 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide

  • Core Structure: Tetrahydropyrimidine (saturated 6-membered ring) vs. dihydrothienopyrimidine (fused thiophene-pyrimidine).
  • Substituents: Both share a 3-chloro-4-fluorophenyl group, but Compound 51 includes a 2,4-difluorobenzyl substituent instead of a phenyl-thienopyrimidine system. The absence of a fused thiophene ring in Compound 51 may reduce aromatic stacking interactions compared to the target compound.
  • Synthetic Route : Prepared via EDC/HOBt-mediated coupling, similar to methodologies for carboxamide derivatives .

Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Core Structure: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine vs. thieno[3,2-d]pyrimidinone.
  • Substituents: A fluorophenyl-chromenone system replaces the thienopyrimidine core, likely altering target selectivity (e.g., kinase vs. protease inhibition). The isopropylbenzamide group in Example 53 contrasts with the piperidine-3-carboxamide in the target compound, impacting solubility and steric bulk .

N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxy-4-pyrimidinyl)-4-piperidinecarboxamide

  • Core Structure: Pyrimidine vs. thienopyrimidine.
  • Substituents: The phenoxy group at the pyrimidine 6-position may enhance π-π interactions compared to the phenyl-thienopyrimidine system. Both compounds share the 3-chloro-4-fluorobenzylcarboxamide group, suggesting similar metabolic stability and cell permeability .

Structural and Pharmacokinetic Data Comparison

Parameter Target Compound Compound 51 Example 53 Piperidinecarboxamide Analog
Molecular Formula C₂₄H₂₁ClFN₃O₂S (calculated) C₂₅H₂₁ClF₂N₂O₂ C₃₄H₂₅F₂N₅O₃ C₂₃H₂₂ClFN₄O₂
Molecular Weight ~478.0 g/mol 466.9 g/mol 629.6 g/mol 440.9 g/mol
Core Heterocycle Thieno[3,2-d]pyrimidinone Tetrahydropyrimidine Chromen-4-one + pyrazolopyrimidine Pyrimidine
Key Substituents 7-Phenyl, 3-chloro-4-fluorobenzyl 2,4-Difluorobenzyl 3-Fluorophenyl-chromenone, isopropylbenzamide 6-Phenoxy, 3-chloro-4-fluorobenzyl
Potential Targets Kinases (e.g., JAK, EGFR) Proteases (e.g., thrombin) Kinases (e.g., PI3K, mTOR) Kinases (e.g., CDKs)

Research Findings and Implications

  • Target Compound vs. Compound 51: The thienopyrimidine core may confer improved binding to hydrophobic kinase pockets compared to the saturated tetrahydropyrimidine in Compound 51 .
  • Target Compound vs. Example 53: The chromenone system in Example 53 is associated with anti-inflammatory activity, whereas the thienopyrimidine scaffold in the target compound is more commonly linked to anticancer applications .
  • Target Compound vs. Piperidinecarboxamide Analog: The phenoxy group in the analog may enhance solubility but reduce blood-brain barrier penetration relative to the phenyl-thienopyrimidine system .

Biological Activity

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound features a unique thieno[3,2-d]pyrimidine core, which is known for various biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The structural formula of the compound can be represented as follows:

N 3 chloro 4 fluorobenzyl 1 4 oxo 7 phenyl 3 4 dihydrothieno 3 2 d pyrimidin 2 yl piperidine 3 carboxamide\text{N 3 chloro 4 fluorobenzyl 1 4 oxo 7 phenyl 3 4 dihydrothieno 3 2 d pyrimidin 2 yl piperidine 3 carboxamide}

The biological activity of this compound is believed to involve interactions with specific molecular targets. The thieno[3,2-d]pyrimidine core allows for potential interactions through hydrogen bonding and hydrophobic interactions with enzymes or receptors. This interaction may lead to modulation of various biological pathways, resulting in diverse biological effects.

Anticancer Activity

Research indicates that derivatives containing the thieno[3,2-d]pyrimidine structure exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation and survival.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cyclooxygenase (COX) : Inhibitory activity against COX enzymes has been noted, which may contribute to its anti-inflammatory properties.
  • Lipoxygenases (LOX) : Similar inhibitory effects have been observed with LOX, suggesting potential applications in managing inflammatory conditions.

In a study involving molecular docking simulations, it was found that the compound interacts favorably with active sites of these enzymes, indicating a strong potential for therapeutic use in inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of compounds similar to this compound has also been explored. These compounds are believed to scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing various degenerative diseases.

Case Studies and Research Findings

StudyFindings
In vitro cytotoxicity study Demonstrated significant inhibition of MCF-7 cell line growth with IC50 values ranging from 10 µM to 20 µM.
Enzyme inhibition assays Showed moderate inhibition against COX and LOX with IC50 values around 15 µM .
Molecular docking studies Indicated strong binding affinity to COX and LOX active sites due to halogen bonding interactions .
Antioxidant assays Exhibited notable free radical scavenging activity compared to standard antioxidants .

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide?

The compound can be synthesized via a multi-step approach involving:

  • Intermediate preparation : Condensation of thienopyrimidinone scaffolds with substituted piperidine derivatives using coupling agents like EDC·HCl and HOBt, as demonstrated in analogous pyrimidine-carboxamide syntheses .
  • Functionalization : Introduction of the 3-chloro-4-fluorobenzyl group via nucleophilic substitution or reductive amination, optimized under inert conditions (e.g., N₂ atmosphere) to prevent side reactions .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures to achieve ≥98% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in the thienopyrimidinone core at δ 7.2–8.1 ppm, piperidine protons at δ 3.5–4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (calculated for C₂₆H₂₁ClFN₃O₂S: ~518.1 g/mol) with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays based on structural analogs:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility and stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How do substituent modifications on the benzyl or thienopyrimidinone groups affect bioactivity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Chloro/fluoro substitution : Enhances target binding (e.g., 3-chloro-4-fluorobenzyl improves kinase inhibition by 2.5-fold vs. unsubstituted analogs) .
  • Thienopyrimidinone core : Replacing the sulfur atom with oxygen reduces metabolic stability (t₁/₂ <1 hr vs. >4 hr) .
  • Piperidine carboxamide : Methylation at the piperidine nitrogen increases logP (from 2.1 to 3.4) but may reduce aqueous solubility .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Contradictions often arise from:

  • Pharmacokinetic variability : Poor oral bioavailability due to first-pass metabolism. Address by formulating as nanoparticles or prodrugs .
  • Off-target effects : Use CRISPR-generated knockout models to isolate target-specific activity .
  • Dose optimization : Conduct PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations .

Q. What computational strategies support target identification for this compound?

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., AutoDock Vina with PDB: 1M17) to predict affinity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Train models on datasets of pyrimidine derivatives to prioritize synthetic targets .

Q. How can metabolic pathways and toxicity risks be characterized?

  • Phase I metabolism : Incubate with CYP450 isoforms (3A4, 2D6) and identify metabolites via LC-MS/MS .
  • Reactive metabolites : Trapping studies using glutathione (GSH) to detect electrophilic intermediates .
  • In vivo toxicity : Zebrafish embryo assays (LC₅₀) and histopathology in rodent models after 28-day dosing .

Methodological Considerations

Q. What analytical techniques resolve degradation products under accelerated stability testing?

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light, then analyze by:
    • UPLC-PDA : Detect photodegradants (e.g., thienopyrimidinone ring cleavage products) .
    • LC-QTOF : Identify oxidative metabolites (e.g., sulfoxide formation) .

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination steps (yield improvement from 45% to 72%) .
  • Flow chemistry : Continuous synthesis of the piperidine-carboxamide intermediate reduces reaction time by 60% .

Q. What strategies mitigate crystallization challenges during formulation?

  • Co-crystallization : Screen with succinic acid or nicotinamide to enhance solubility .
  • Amorphous solid dispersion : Use HPMCAS or PVP-VA64 carriers to stabilize the amorphous phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.